4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline
Description
Properties
CAS No. |
83012-10-6 |
|---|---|
Molecular Formula |
C17H11F6N2O |
Molecular Weight |
373.278 |
IUPAC Name |
4-[(1-hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline |
InChI |
InChI=1S/C17H11F6N2O/c18-16(19,20)13-6-3-5-12-10(8-11-4-1-2-7-25(11)26)9-14(17(21,22)23)24-15(12)13/h1-7,9,26H,8H2/q+1 |
InChI Key |
GFUOUHZQQVDUSM-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C(=C1)CC2=CC(=NC3=C2C=CC=C3C(F)(F)F)C(F)(F)F)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling reactions, which are widely applied for carbon–carbon bond formation . This reaction typically employs palladium catalysts and boron reagents under mild conditions, making it a versatile and efficient approach for synthesizing complex organic molecules .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Copper-Catalyzed Dearomatization Reactions
Studies on pyridine derivatives highlight nucleophilic dearomatization reactions catalyzed by Cu/Fe heterobimetallic systems, producing 1,4-dihydropyridines . While not directly applied to the target compound, such methods suggest potential for regioselective functionalization of quinoline frameworks.
Reactivity Analysis
The compound’s reactivity stems from its structural features:
-
Quinoline core : Electron-deficient due to conjugation and trifluoromethyl groups.
-
Hydroxypyridin-1-ium moiety : Acts as a nucleophile or electrophile depending on reaction conditions.
-
Trifluoromethyl groups : Enhance lipophilicity and stability via electron-withdrawing effects.
Key Reaction Types
Electron-Withdrawing Effects
The trifluoromethyl groups at positions 2 and 8 significantly deplete electron density in the quinoline ring, influencing reactivity:
-
Enhanced electrophilicity : Facilitates nucleophilic attacks at positions 3, 4, and 7 .
-
Stability of intermediates : Reduces susceptibility to side reactions during synthesis .
Biological Interactions
While primarily synthesized for medicinal applications, the compound’s reactivity in biological systems is critical for its therapeutic potential:
-
Protein binding : Surface plasmon resonance and isothermal titration calorimetry studies reveal strong interactions with enzymes like purine nucleoside phosphorylase and thioredoxin reductase .
-
Oxidative stress induction : In Trichomonas vaginalis, the compound increases reactive oxygen species and lipid peroxidation, contributing to its trichomonacidal activity .
Structural Comparisons
The target compound’s unique combination of a quinoline core and hydroxypyridine moiety enhances selectivity and potency in biological systems .
Scientific Research Applications
Biological Activities
The biological activities of 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline have been explored in several studies:
- Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against various bacterial strains. Research indicates that the trifluoromethyl groups enhance its interaction with microbial targets, leading to increased inhibition of growth in pathogens such as Mycobacterium tuberculosis and Pseudomonas aeruginosa .
- Anticancer Properties : Quinoline derivatives are known for their anticancer potential. The compound has been studied for its ability to inhibit the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. In vitro studies have shown that it can reduce cell viability in cancer cell lines, suggesting potential as a chemotherapeutic agent .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also exhibit anti-inflammatory properties, possibly through modulation of cytokine production and inhibition of inflammatory pathways .
Case Studies
Several case studies exemplify the applications of this compound:
Mechanism of Action
The mechanism of action of 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The hydroxypyridinium moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function . The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets .
In biological systems, this compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it may inhibit the activity of kinases or proteases, which are key regulators of cell signaling and metabolism .
Comparison with Similar Compounds
4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline can be compared with other quinoline derivatives, such as chloroquine, camptothecin, and mepacrine . These compounds share a common quinoline scaffold but differ in their substituents and biological activities. The presence of the hydroxypyridinium moiety and trifluoromethyl groups in this compound makes it unique and may contribute to its distinct pharmacological properties .
Similar compounds include quinoline N-oxides, dihydroquinolines, and quinoline-based ligands used in coordination chemistry . Each of these compounds has its own set of applications and properties, highlighting the versatility and importance of quinoline derivatives in scientific research and industry .
Biological Activity
The compound 4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline is a novel quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and antimalarial research. This article reviews the biological activity of this compound, providing insights from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a quinoline core with trifluoromethyl groups and a hydroxypyridine moiety, which are critical for its biological activity.
Antimicrobial Properties
Recent studies have indicated that quinoline derivatives exhibit a wide range of antimicrobial activities. The compound has shown promising results against various bacterial strains. For instance, a study evaluated several quinoline derivatives and found that compounds with similar structures had minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
Antimalarial Activity
The antimalarial potential of quinoline derivatives is well-documented, particularly against Plasmodium falciparum. In vitro evaluations have demonstrated that related compounds possess IC50 values ranging from 0.014 to 5.87 µg/mL, indicating significant potency compared to traditional antimalarials like chloroquine . The presence of trifluoromethyl groups in the structure is believed to enhance the interaction with hematin, a crucial factor for antimalarial efficacy .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Similar quinoline derivatives have been shown to inhibit enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are involved in inflammatory responses .
- Interference with Plasmodium Metabolism : The compound may disrupt the metabolic pathways of Plasmodium species by interfering with heme detoxification processes, leading to increased oxidative stress within the parasite .
- Binding Affinity : The trifluoromethyl groups enhance lipophilicity and binding affinity to target sites within the pathogen, improving overall efficacy against resistant strains .
Study on Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of quinoline derivatives revealed that compounds similar to this compound exhibited significant bactericidal activity against Staphylococcus aureus and Escherichia coli. The study reported MIC values as low as 0.5 µg/mL for certain derivatives, suggesting strong potential for further development into therapeutic agents .
Antimalarial Evaluation
In a comparative study focusing on antimalarial activity, derivatives were tested against both chloroquine-sensitive and resistant strains of P. falciparum. The results indicated that certain compounds exhibited submicromolar activity (IC50 values between 150 and 680 nM), highlighting their potential as effective alternatives to existing treatments .
Data Summary Table
Q & A
Q. Table 1: Comparative Yields for Displacement Reactions
| Amine Reagent | Product Yield (%) | Reference |
|---|---|---|
| Morpholine | 60 | |
| N-tert-butylamine | 56 | |
| Ethylenediamine | 41 |
Advanced: How do structural modifications at the 4-position influence antimycobacterial activity?
Answer:
Substituents at the 4-position significantly modulate activity against Mycobacterium tuberculosis. For example:
- Aminoalkyl groups : Derivatives with morpholino or piperidino substituents exhibit MIC values as low as 3.13 µg/mL, comparable to first-line drugs like isoniazid .
- Bisquinolines : Ethylenediamine-linked bisquinolines show reduced activity (MIC = 12.5 µg/mL), likely due to steric hindrance limiting target binding .
- Trifluoromethyl retention : The 2,8-bis(trifluoromethyl) motif enhances lipophilicity and membrane penetration, critical for intracellular targeting .
Key Insight : Optimal activity requires a balance between basicity (for solubility) and lipophilicity (for membrane permeability).
Basic: What crystallographic methods are employed for structural elucidation of this compound class?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is standard, using programs like SHELX (SHELXL/SHELXS) for refinement . Key steps include:
- Data collection : Using Nonius KappaCCD detectors with MoKα radiation (λ = 0.71073 Å) .
- Structure solution : Direct methods for phase determination, followed by full-matrix least-squares refinement against F² .
- Validation : R-factor thresholds (e.g., R < 0.05) and analysis of residual electron density maps .
Example : The L-shaped conformation of 4-(3,3-dimethylperhydro-oxazolo[3,4-a]pyridin-1-yl)-2,8-bis(trifluoromethyl)quinoline was resolved with a torsional angle of 92.8° between fused rings .
Advanced: How do non-covalent interactions (e.g., C–H⋯π) govern crystal packing in these derivatives?
Answer:
In crystal lattices, C–H⋯π (3.61 Å) and π⋯π stacking interactions stabilize supramolecular chains. For instance:
- C–H⋯π networks : Observed in mefloquine analogs, these interactions align molecules into helical chains, enhancing thermal stability .
- Packing efficiency : Trifluoromethyl groups induce steric bulk but also participate in weak F⋯F interactions, reducing symmetry and favoring triclinic (P1) systems .
Methodological Note : SHELXL refinement requires careful modeling of disorder in CF₃ groups due to rotational flexibility .
Data Contradiction: How can discrepancies in cytotoxicity profiles of similar derivatives be resolved?
Answer:
Conflicting cytotoxicity data (e.g., IC₅₀ = 19.88 µg/mL in HL-60 cells vs. 43.95 µg/mL in U937 cells) may arise from:
- Cell line variability : Differences in membrane transporters or metabolic enzymes between myeloid (HL-60) and monocytic (U937) lineages .
- Assay conditions : MTT assay sensitivity can vary with incubation time or serum content .
- Structural nuances : Pyrazole-substituted derivatives (e.g., compound 55) show enhanced activity due to hydrogen-bonding with kinase targets .
Resolution Strategy : Normalize data using internal controls (e.g., etoposide) and validate via orthogonal assays (e.g., apoptosis markers).
Advanced: What methodological optimizations improve yields in bisquinoline synthesis?
Answer:
Key optimizations include:
- Solvent selection : NMP enhances solubility of 4-chloroquinoline intermediates, reducing side reactions .
- Stoichiometry : A 2:1 molar ratio of 4-chloroquinoline to diamine minimizes oligomer formation .
- Workup protocols : Precipitation by water-ethyl acetate mixtures improves purity (>95%) without chromatography .
Q. Table 2: Reaction Conditions for Bisquinolines
| Diamine Chain Length | Reaction Time (h) | Yield (%) |
|---|---|---|
| Ethylenediamine | 8 | 41 |
| Heptanediamine | 12 | 45 |
Advanced: What role do trifluoromethyl groups play in biological activity?
Answer:
The 2,8-bis(trifluoromethyl) motif contributes to:
- Metabolic stability : CF₃ groups resist oxidative degradation, prolonging half-life .
- Target affinity : Electron-withdrawing effects enhance π-stacking with hydrophobic enzyme pockets (e.g., Plasmodium dihydroorotate dehydrogenase) .
- Solubility-lipophilicity balance : LogP values ~4.8 (predicted) enable blood-brain barrier penetration in antimalarial analogs .
Experimental Validation : Replace CF₃ with CH₃ in analogs results in 10-fold lower antimycobacterial activity .
Basic: How is compound purity validated post-synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
